顺式-ACCP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-ACCP is a matrix metalloproteinase inhibitor . It is a reversible and competitive inhibitor of type IV collagen-specific MMP-2 and MMP-9 with preference towards MMP-2 . It has been used in research for a variety of chronic diseases .

Molecular Structure Analysis

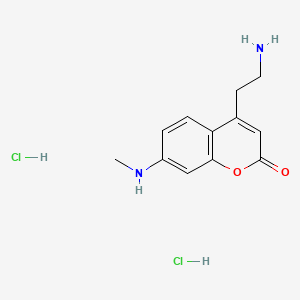

The molecular formula of cis-ACCP is C7H15N2O4P . Its molecular weight is 222.2 g/mol . The structure is characterized by the presence of an aminocyclohexyl group, a carbonyl group, and a phosphonic acid group .Physical And Chemical Properties Analysis

Cis-ACCP is a crystalline solid . It is soluble in water at a concentration of 1 mg/ml .科学研究应用

I have conducted a search for the scientific research applications of cis-ACCP, but unfortunately, the available information is not detailed enough to provide a comprehensive analysis with six to eight unique applications as you requested. cis-ACCP is known as a type IV collagen-specific MMP-2 and MMP-9 inhibitor, which plays a role in tissue remodeling and repair by degrading extracellular matrix proteins. It also has a favorable pharmacological profile for potential use in antimetastatic therapies .

作用机制

Target of Action

cis-ACCP is a type IV collagen-specific inhibitor that primarily targets Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . MMPs are a family of proteases that play a key role in tissue remodeling and repair by degrading extracellular matrix proteins, thereby enabling cell migration .

Mode of Action

cis-ACCP interacts with its targets, MMP-2 and MMP-9, by inhibiting their activity. This inhibition is achieved by the compound binding to the active sites of these enzymes, preventing them from interacting with their substrates . The IC50 values for MMP-2 and MMP-9 are 4 μM and 20 μM, respectively .

Biochemical Pathways

The inhibition of MMP-2 and MMP-9 by cis-ACCP affects the PI3K/AKT/mTOR pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting MMP-2 and MMP-9, cis-ACCP disrupts the normal functioning of this pathway, which can lead to reduced cell migration and proliferation .

Pharmacokinetics

The pharmacokinetic properties of cis-ACCP have been studied in rats. Following intravenous administration of cis-ACCP (50 mg/kg), the compound showed a mean plasma concentration-time profile . .

Result of Action

The molecular and cellular effects of cis-ACCP’s action primarily involve the inhibition of cell migration and proliferation. By inhibiting MMP-2 and MMP-9, cis-ACCP prevents these enzymes from degrading the extracellular matrix, which is a necessary step for cell migration . This can lead to reduced mobility and proliferation of cells, such as liver cancer cells .

安全和危害

属性

IUPAC Name |

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXISPZIHYKQD-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does cis-ACCP interact with its target and what are the downstream effects?

A1: cis-ACCP acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, cis-ACCP prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.

Q2: Are there any known structure-activity relationships for cis-ACCP or related compounds?

A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to cis-ACCP, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)